(7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol is a chemical compound with the molecular formula C8H7ClN2O and a molecular weight of 182.61 g/mol . This compound is characterized by the presence of a chloro-substituted imidazo[1,2-a]pyridine ring system attached to a methanol group. It is typically found as a light yellow solid and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol typically involves the reaction of 7-chloroimidazo[1,2-a]pyridine with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently reduced to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: The major products include 7-chloroimidazo[1,2-a]pyridine-2-carboxaldehyde and 7-chloroimidazo[1,2-a]pyridine-2-carboxylic acid.
Reduction: The major product is 7-imidazo[1,2-a]pyridin-2-ylmethanol.
Scientific Research Applications
(7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes and receptors, to exert its effects. Further research is needed to elucidate the exact molecular mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
- (7-Bromoimidazo[1,2-a]pyridin-2-yl)methanol
- (7-Iodoimidazo[1,2-a]pyridin-2-yl)methanol
- (7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol
Uniqueness
(7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol is unique due to the presence of the chloro group, which imparts specific chemical reactivity and biological activity. This makes it distinct from its bromo, iodo, and fluoro analogs, which may exhibit different reactivity and properties .
Properties
IUPAC Name |
(7-chloroimidazo[1,2-a]pyridin-2-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c9-6-1-2-11-4-7(5-12)10-8(11)3-6/h1-4,12H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNAPSCBFLHMFG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C=C1Cl)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.